Picomolar S1P1 Potency: RP-001 Hydrochloride vs. Clinical S1PR Modulators
RP-001 hydrochloride exhibits an EC50 of 9 pM at the human S1P1 receptor, representing a potency approximately 60-fold greater than fingolimod (EC50 ≈ 0.3–2 nM), 40-fold greater than siponimod (EC50 = 0.39 nM), 600-fold greater than ponesimod (EC50 = 5.7 nM), and at least 20-fold greater than ozanimod (EC50 = 0.16–0.41 nM) in comparable assay systems [1][2]. This picomolar potency positions RP-001 hydrochloride as an ultra-high-affinity S1P1 agonist suitable for applications requiring maximal receptor occupancy at minimal concentrations.
| Evidence Dimension | S1P1 receptor agonist potency (EC50) |
|---|---|
| Target Compound Data | 9 pM |
| Comparator Or Baseline | Fingolimod: ~0.3–2 nM; Siponimod: 0.39 nM; Ponesimod: 5.7 nM; Ozanimod: 0.16–0.41 nM |
| Quantified Difference | RP-001 is 20- to 600-fold more potent than comparators |
| Conditions | In vitro cell-based assays; S1P1-expressing CHO-K1 cells; GTPγS or β-arrestin assays |
Why This Matters
This picomolar potency enables studies requiring maximal S1P1 activation with minimal compound, reducing off-target effects and formulation challenges.
- [1] Cahalan SM, et al. Actions of a picomolar short-acting S1P1 agonist in S1P1-eGFP knock-in mice. Nat Chem Biol. 2011;7(5):254-256. View Source
- [2] Siponimod (BAF312) EC50 values. Selleck Chemicals Datasheet. View Source
